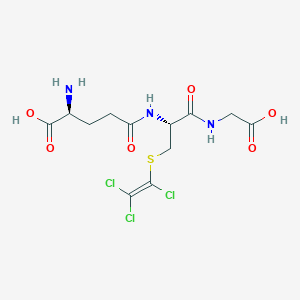

S-(1,2,2-Trichlorovinyl)glutathione

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVLZGGEFXEFQB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111574-85-7 | |

| Record name | S-(1,2,2-Trichlorovinyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Enzymatic Conjugation via Glutathione-S-Transferases

GSTs catalyze the nucleophilic attack of glutathione’s sulfhydryl group on the electrophilic carbon of PERC, forming TCVG. This reaction occurs predominantly in the liver and kidneys, where GST isoforms such as GSTα and GSTμ are highly expressed. The reaction proceeds as follows:

In vivo studies in rats exposed to PERC (100–1,000 ppm) demonstrated that TCVG accounts for up to 8% of urinary metabolites, though this pathway represents <1% of the total absorbed PERC dose. Human studies of occupationally exposed dry-cleaning workers confirmed TCVG’s presence in urine, with concentrations correlating with PERC exposure levels.

Table 1: Key Parameters for Enzymatic TCVG Synthesis

Chemical Synthesis and Derivatization of TCVG Analogs

While direct chemical synthesis of TCVG is less commonly reported, related metabolites such as N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) have been synthesized to study TCVG’s metabolic fate.

Synthesis of N-Acetyl-S-(1,2,2-Trichlorovinyl)-L-Cysteine

NAcTCVC, a detoxification product of TCVG, is synthesized via acetylation of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). The process involves:

-

Alkaline hydrolysis : TCVC (1.4 mmol) is dissolved in aqueous sodium hydroxide (1 N).

-

Acetylation : Deuterated acetic anhydride (5.5 mmol) is added under stirring, followed by acidification with sulfuric acid to precipitate the product.

-

Purification : The residue is washed with water and characterized via UV spectroscopy, melting point analysis, and GC/MS.

This method yields >99% isotopic enrichment for deuterated standards, enabling precise quantification in biological matrices.

Challenges in Direct TCVG Synthesis

Direct chemical synthesis of TCVG requires mimicking enzymatic conditions, which is complicated by PERC’s low reactivity with glutathione in non-enzymatic systems. In vitro attempts often employ:

-

Recombinant GSTs : Purified GST isoforms incubated with PERC and GSH.

-

Optimized buffers : pH 7.4 phosphate buffers with 1–5 mM GSH.

Analytical Preparation and Detection of TCVG

TCVG’s instability and low abundance in biological samples necessitate specialized extraction and detection protocols.

Solid-Phase Extraction (SPE) for TCVG Isolation

Biological samples (serum, urine, tissues) are processed using methanol-protein precipitation followed by SPE:

Table 2: SPE Conditions for TCVG Extraction

GC/MS and LC-MS Quantification

-

Derivatization : TCVG is methylated using diazomethane to enhance volatility for GC/MS.

-

GC conditions : DB-1 capillary column (30 m × 0.25 mm), temperature gradient 40°C → 300°C.

-

LC-MS : Electrospray ionization (ESI) in negative mode; quantification via multiple reaction monitoring (MRM).

Research Findings and Implications

TCVG in Occupational Exposure Studies

Human studies detected TCVG in urine samples of dry-cleaning workers exposed to PERC (5–50 ppm). Key findings include:

Chemical Reactions Analysis

Types of Reactions: S-(1,2,2-Trichlorovinyl)glutathione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different conjugates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.

Reduction: Reducing agents such as glutathione reductase can facilitate reduction reactions.

Substitution: Nucleophiles such as cysteine can participate in substitution reactions.

Major Products Formed:

- S-(1,2,2-Trichlorovinyl)-L-cysteine

- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine

- Various oxidative metabolites .

Scientific Research Applications

Chemistry: S-(1,2,2-Trichlorovinyl)glutathione is used to study the mechanisms of glutathione conjugation and the detoxification pathways of halogenated hydrocarbons .

Biology: In biological research, this compound is used to investigate the metabolic pathways and toxicokinetics of tetrachloroethylene and related compounds .

Medicine: The compound is studied for its role in nephrotoxicity and potential mutagenicity, providing insights into the health effects of exposure to halogenated hydrocarbons .

Industry: While not directly used in industrial applications, the study of this compound helps in understanding the environmental impact and safety measures required for handling tetrachloroethylene .

Mechanism of Action

S-(1,2,2-Trichlorovinyl)glutathione exerts its effects through its role as a metabolic intermediate in the detoxification of tetrachloroethylene. The compound is formed by the conjugation of tetrachloroethylene with glutathione, catalyzed by glutathione S-transferase. It is further metabolized to S-(1,2,2-Trichlorovinyl)-L-cysteine and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine, which can be excreted or further metabolized to nephrotoxic and mutagenic metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TCVG belongs to a class of glutathione conjugates derived from chlorinated ethylenes. Key analogues include:

Metabolic Pathways

- TCVG vs. DCVG: Both are GST-mediated GSH conjugates, but TCVG derives from PERC, while DCVG originates from TCE . TCVG metabolism in humans exhibits comparable or higher formation rates than rodents, whereas DCVG formation is more pronounced in rodents .

- Bioactivation: TCVC (from TCVG) and DCVC (from DCVG) are cleaved by β-lyase to yield reactive thioketenes, which are mutagenic . However, TCVC sulfoxidation by flavin-containing monooxygenase 3 (FMO3) produces sulfoxides that may further contribute to toxicity .

Species-Specific Metabolism

- Humans show lower NAcTCVC excretion compared to rats, suggesting reduced detoxification capacity .

- Hepatic GST activity for TCVG synthesis is higher in mice than rats, aligning with species-specific susceptibility to PERC-induced renal tumors .

Toxicological Profiles

- Nephrotoxicity : TCVG and DCVG metabolites (TCVC, DCVC) induce renal proximal tubular damage via mitochondrial dysfunction and oxidative stress .

- Genotoxicity: Thioketenes from TCVC and DCVC form DNA adducts (e.g., 1,N6-ethenoadenine), contributing to PERC and TCE carcinogenicity .

- Carcinogenicity: PERC is classified as likely carcinogenic to humans (IARC Group 2A), with TCVG metabolites implicated in renal carcinogenesis .

Analytical Detection

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) enables simultaneous quantification of TCVG, TCVC, and NAcTCVC in tissues, with detection limits as low as 1.8 femtomoles . DCVG and its metabolites are similarly analyzed, though interspecies variability necessitates tailored protocols .

Key Research Findings

Human Relevance : TCVG formation in human hepatocyte models (e.g., micropatterned cocultures) aligns with in vivo data, supporting its role in PERC risk assessment .

Mechanistic Insights : β-lyase inhibitors reduce TCVC toxicity, highlighting therapeutic targets for PERC exposure .

Regulatory Impact: The U.S. EPA identifies TCVG metabolites as critical drivers for PERC’s non-cancer toxicity values, influencing permissible exposure limits .

Biological Activity

S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a significant metabolite derived from the biotransformation of tetrachloroethylene (PERC), a solvent widely used in industrial applications. This compound has garnered attention due to its nephrotoxic properties and its role in various biological pathways. This article explores the biological activity of TCVG, focusing on its metabolism, toxicity, and implications for human health.

Metabolism of TCVG

The metabolic pathway of TCVG primarily involves conjugation with glutathione (GSH), which serves as a protective mechanism against toxicants. The formation of TCVG occurs in the liver, where cytochrome P450 enzymes and flavin-containing monooxygenases oxidize PERC to produce reactive metabolites. These metabolites can subsequently conjugate with GSH to form TCVG.

Key Metabolic Reactions

-

Formation of TCVG :

- PERC → this compound (TCVG)

- Enzymes involved: Cytochrome P450s and flavin-containing monooxygenases.

-

Conversion to TCVC :

- TCVG can be cleaved by enzymes such as γ-glutamyl transpeptidase to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is considered a nephrotoxic metabolite.

-

Excretion :

- TCVG may be excreted in bile or converted to mercapturic acids in humans, indicating its relevance in human exposure scenarios.

Nephrotoxicity

TCVG is implicated in kidney toxicity through several mechanisms:

- Cytotoxicity : Studies have shown that TCVC, derived from TCVG, induces cytotoxic effects in renal cells. For instance, exposure to TCVC resulted in significant increases in lactate dehydrogenase (LDH) release from human proximal tubular cells, indicating cellular injury .

- Gene Expression Changes : In animal models, treatment with PERC led to alterations in the expression of genes related to fatty acid metabolism and proximal tubular injury markers such as KIM-1 . This suggests that TCVG contributes to renal dysfunction through both direct cytotoxic effects and indirect mechanisms involving metabolic dysregulation.

Case Studies

-

Mouse Model Study :

- A study utilizing the Collaborative Cross mouse population demonstrated that exposure to PERC resulted in significant interstrain variability in the formation of GSH conjugates like TCVG. Mice exhibited lower kidney weights and increased kidney-to-body weight ratios after exposure, correlating with elevated markers of kidney injury .

-

Human Proximal Tubular Cells :

- Research involving freshly isolated human proximal tubular cells indicated that GSH conjugation of trichloroethylene (TCE) was a critical pathway for its nephrotoxic effects. The study highlighted that while oxidative metabolism was minimal, GSH conjugation was consistently observed across different patient samples .

Data Table: Summary of Key Findings on TCVG

Q & A

Q. What is the primary metabolic pathway for TCVG formation, and how does it relate to tetrachloroethylene (PERC) toxicity?

TCVG is formed via glutathione (GSH) conjugation of PERC, catalyzed by glutathione S-transferases (GSTs) in the liver and kidneys. This pathway generates reactive intermediates like S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which are bioactivated to cytotoxic thioketenes via β-lyase or oxidized to sulfoxides, contributing to nephrotoxicity and mutagenicity . Methodologically, hepatic microsomal assays with GST inhibitors (e.g., ethacrynic acid) and LC-MS/MS analysis of metabolites are used to validate this pathway .

Q. How does TCVG contribute to organ-specific toxicity in PERC exposure?

TCVG and its metabolites accumulate in the kidneys, where γ-glutamyltransferase (GGT) and dipeptidases process them into TCVC. TCVC undergoes bioactivation to reactive thioketenes, causing DNA adducts and mitochondrial dysfunction. In vitro models (e.g., isolated renal proximal tubules) and in vivo rodent studies with GST knockout models are used to delineate organ-specific effects .

Q. What analytical methods are recommended for quantifying TCVG in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated TCVG) is the gold standard. Sample preparation involves derivatization to enhance ionization and solid-phase extraction to reduce matrix interference. Validation parameters should include limits of detection (LOD < 0.1 ng/mL) and recovery rates (>85%) .

Advanced Research Questions

Q. How can interspecies differences in TCVG metabolism inform translational toxicity models?

Rats exhibit higher renal GST activity than mice, leading to greater TCVG production and nephrotoxicity. Sex-dependent differences (e.g., male rodents’ susceptibility due to hormonal regulation of GST isoforms) further complicate extrapolation to humans. Comparative studies using primary hepatocytes or renal cells from multiple species, coupled with proteomic profiling of GST isoforms, are critical .

Q. What experimental designs resolve contradictions in TCVG’s metabolic activation versus detoxification?

Contradictions arise from competing pathways: β-lyase-mediated bioactivation (toxic) vs. N-acetylation (detoxification). Kinetic assays using recombinant human enzymes (e.g., cysteine conjugate β-lyase vs. N-acetyltransferase) can quantify pathway dominance. In vivo studies with selective enzyme inhibitors (e.g., aminooxyacetic acid for β-lyase) clarify mechanistic contributions .

Q. How do post-translational modifications (e.g., S-glutathionylation) influence TCVG’s cellular targets?

TCVG-derived thioketenes alkylate protein thiols, inducing S-glutathionylation and disrupting redox-sensitive pathways (e.g., mitochondrial Complex I). Proteomic approaches, such as biotin-switch assays combined with anti-GSH antibodies, identify modified proteins. Functional validation via siRNA knockdown of glutaredoxin-1 (Grx1) can confirm detoxification roles .

Q. What are the methodological challenges in assessing TCVG’s genotoxicity in human populations?

Detecting DNA adducts (e.g., N7-guanine adducts) requires high-sensitivity techniques like accelerator mass spectrometry (AMS) or 32P-postlabeling. However, adduct instability and low abundance in human biofluids necessitate large sample sizes. Cohort studies with PERC-exposed workers, paired with urinary NAcTCVC quantification, improve correlation accuracy .

Methodological Considerations

- In vitro vs. in vivo models : Use precision-cut kidney slices (PCKS) to maintain tissue architecture while testing TCVG metabolites. For in vivo studies, employ transgenic mice with humanized GST loci to bridge species gaps .

- Data normalization : Adjust metabolite levels for GSH redox status (e.g., GSH/GSSG ratio) using enzymatic recycling assays or fluorescent probes (e.g., monochlorobimane) .

- Contradiction resolution : Apply Bayesian meta-analysis to reconcile conflicting studies on metabolic pathway dominance, incorporating enzyme kinetic data and exposure duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.